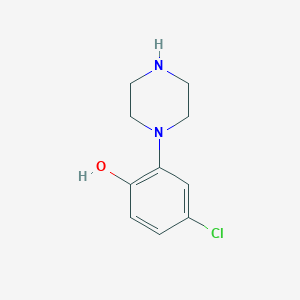
rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride: is a synthetic organic compound that features a cyclopropane ring substituted with a naphthalene group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Naphthalene Group: This step involves the substitution of a hydrogen atom on the cyclopropane ring with a naphthalene group, often through a Friedel-Crafts alkylation reaction.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride: can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The compound can be reduced to form a secondary or tertiary amine.
Substitution: The naphthalene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride:
Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.
Industrial Applications: Potential use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and naphthalene group could play a role in binding to these targets, while the amine group may participate in hydrogen bonding or other interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-2-(phenyl)cyclopropan-1-amine hydrochloride
- (1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride
- (1R,2S)-2-(biphenyl)cyclopropan-1-amine hydrochloride
Uniqueness
rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride: is unique due to the specific positioning of the naphthalene group on the cyclopropane ring, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propiedades
Número CAS |
1204-95-1 |
|---|---|
Fórmula molecular |
C13H14ClN |
Peso molecular |
219.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



